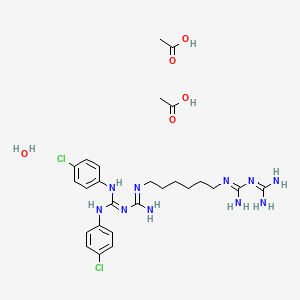

Chlorhexidine diacetate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorhexidine diacetate hydrate is an antiseptic and disinfectant used in research on gingivitis and plaque control . It is also used for the prevention of microbial growth in chromatography resins . The molecular formula of Chlorhexidine diacetate hydrate is C22H30Cl2N10 • (C2H4O2)2 and it has a molecular weight of 625.6 .

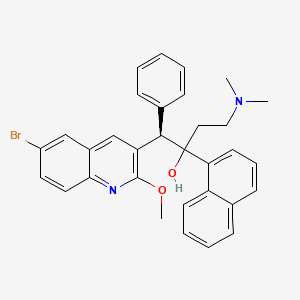

Molecular Structure Analysis

The molecular structure of Chlorhexidine diacetate hydrate consists of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis

Chlorhexidine diacetate hydrate is an odorless white crystalline powder . It is unstable at temperatures above 70°C or at pH below 5 . The solubilities of the salts in water are Digluconate, >70%; Diacetate, 1.8%. Chlorhexidine is soluble in alcohol, glycerol, propylene glycol, and polyethylene glycols .Wissenschaftliche Forschungsanwendungen

Dental Applications : Chlorhexidine (CHX) is effective in treating oral bacterial infections. Its solubility and aggregation properties vary depending on the type of salt present in the solution, influencing its application in dental care. For instance, gluconate enhances the amount of CHX diacetate in solution, which may be beneficial for slow-release formulations in dentistry (Zeng et al., 2009).

Antimicrobial Activity : Chlorhexidine diacetate has demonstrated antimicrobial activity against a variety of pathogens, including Pseudomonas aeruginosa. Its efficacy is influenced by the presence of other compounds, like benzalkonium chloride, and can respond differently to biocide residues (Thomas et al., 2005).

Controlled Release Formulations : Studies have focused on controlled release of chlorhexidine from dental materials. For example, the release from a urethane dimethacrylate and triethylene glycol dimethacrylate resin system can be effectively controlled by chlorhexidine diacetate content and pH (Anusavice et al., 2006).

Allergic Reactions : While chlorhexidine is an effective antiseptic, there is an increasing number of reports of hypersensitivity reactions, including allergic contact dermatitis and anaphylaxis. This highlights the need for caution in its widespread use, especially in healthcare settings (Spoerl et al., 2016).

Nanoparticle Technology : Recent advancements involve the use of nanoparticle technology for sustained and controlled delivery of chlorhexidine. This approach may offer benefits such as increased local dose and duration of delivery, potentially enhancing its effectiveness in oral medicine (Garner & Barbour, 2015).

Cytotoxicity Considerations : There is research indicating that chlorhexidine can have cytotoxic effects on human cells, such as fibroblasts, myoblasts, and osteoblasts. This underscores the importance of considering its concentration and exposure duration in clinical applications (Liu et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

acetic acid;2-[N'-[6-[[amino-(diaminomethylideneamino)methylidene]amino]hexyl]carbamimidoyl]-1,3-bis(4-chlorophenyl)guanidine;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-22(32-18-11-7-16(24)8-12-18)34-21(28)30-14-4-2-1-3-13-29-20(27)33-19(25)26;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H6,25,26,27,29,33)(H4,28,30,31,32,34);2*1H3,(H,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFIDZGAQWOLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)N)N)NC2=CC=C(C=C2)Cl)Cl.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40Cl2N10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorhexidine diacetate hydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)

![(5Z)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8073733.png)

![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)

![(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8073797.png)

![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)